Product packaging for 1,15-Pentadecanediol(Cat. No.:CAS No. 14722-40-8)

1,15-Pentadecanediol

Cat. No.: B013463
CAS No.: 14722-40-8
M. Wt: 244.41 g/mol
InChI Key: ZBPYFGWSQQFVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,15-Pentadecanediol (CAS 14722-40-8) is a high-purity, long-chain aliphatic diol of significant value in advanced organic and pharmaceutical research. This compound serves as a critical building block and versatile intermediate in the synthesis of complex molecules, polymers, and macrocyclic structures. Its structure, featuring terminal hydroxyl groups separated by a 13-carbon methylene chain, makes it a valuable precursor for creating specific molecular architectures. In pharmaceutical manufacturing and fine chemical synthesis, this compound is utilized as a key intermediate. Its primary research applications include its use as a prolonged spacer in polymer chemistry and as a precursor for fragrances and other specialty chemicals. Researchers value this diol for its defined chain length and bifunctional reactivity, which allow for precise modifications in synthetic pathways. Key Identifiers: • CAS Number: 14722-40-8 • Molecular Formula: C 15 H 32 O 2 • Molecular Weight: 244.41 g/mol • IUPAC Name: Pentadecane-1,15-diol This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32O2 B013463 1,15-Pentadecanediol CAS No. 14722-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecane-1,15-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h16-17H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPYFGWSQQFVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCO)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333868
Record name 1,15-Pentadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14722-40-8
Record name 1,15-Pentadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,15 Pentadecanediol

Conventional Chemical Synthesis Approaches

Several conventional chemical methods have been developed for the synthesis of 1,15-pentadecanediol.

Hydrogenolysis of Long-Chain Cyclic Ether Derivatives

While direct synthesis of this compound via hydrogenolysis of a 15-membered cyclic ether derivative is not explicitly detailed in the search results, the hydrogenolysis of smaller cyclic ethers like tetrahydrofurfuryl alcohol (THFA) to produce 1,5-pentanediol (B104693) provides a foundational framework. researchgate.net This method typically involves copper-based catalysts, sometimes doped with transition metals like Zn or Cr, under high temperature (250–300°C) and high pressure (10–20 MPa) conditions. The reaction proceeds through the cleavage of the cyclic ether ring followed by hydrogenation. Adapting this method for this compound would require a structurally analogous long-chain cyclic ether derivative as the starting material.

Catalytic Hydrogenation of 1,15-Pentadecanedioic Acid

1,15-Pentadecanedioic acid serves as a direct precursor for the synthesis of this compound through catalytic hydrogenation. This process involves the reduction of the carboxylic acid groups to primary alcohols. Catalysts such as palladium (Pd) or ruthenium (Ru) supported on carbon (C) or alumina (B75360) (Al₂O₃) have been reported for the hydrogenation of dicarboxylic acids. ncl.res.in For instance, the hydrogenation of pentadecanedioic acid using a Rh-Re/Al₂O₃ catalyst yielded this compound with a 57% yield. ncl.res.in The reaction is typically conducted under hydrogen pressure, with reported conditions including temperatures around 120°C and pressures of 8 MPa, achieving yields of 85-90%.

Chemical Reduction of 1,15-Pentadecanedioic Acid and its Esters

Chemical reduction methods offer an alternative to catalytic hydrogenation for converting 1,15-pentadecanedioic acid or its esters to this compound. Lithium Aluminum Hydride (LiAlH₄) is a common reducing agent used for this transformation. This stoichiometric reduction is typically carried out in anhydrous ether solvents, such as diethyl ether (Et₂O), at ambient temperature or under reflux conditions. This method has been shown to yield this compound with high efficiency, often exceeding 90%.

Aldol (B89426) Condensation and Subsequent Hydrogenation Routes

While not a direct synthesis of this compound itself, aldol condensation followed by hydrogenation can be part of a synthetic strategy to obtain longer-chain diols or related compounds which could potentially be further transformed into this compound. Aldol condensation involves the formation of a carbon-carbon bond between two carbonyl compounds, yielding a β-hydroxy carbonyl compound that can subsequently undergo dehydration to form an α,β-unsaturated carbonyl compound (enone). libretexts.orgmagritek.com Hydrogenation of such enones can lead to saturated aldehydes or ketones, or further reduction of the carbonyl group can yield alcohols. libretexts.org A patent describing the synthesis of muscone (B1676871) via aldol condensation of hexadecane-2,15-dione mentions that the intermediate diketone could be reduced to yield a diol, highlighting a potential, albeit indirect, link to this type of methodology for synthesizing long-chain diols. Bifunctional catalysts containing both basic sites for aldol condensation and metallic sites for hydrogenation are being explored for one-pot processes to produce valuable precursors, including C15 compounds, from bio-based ketones. uninsubria.it

Alcohol Oxidation Reactions from Alkenes (e.g., 1-pentadecene)

The preparation of diols can sometimes involve the oxidation of alkenes. While the direct conversion of 1-pentadecene (B78149) to this compound via a single alcohol oxidation reaction is not explicitly detailed as a primary method in the search results, the concept of alcohol oxidation from alkenes exists in broader chemical synthesis. One source briefly mentions that this compound can be obtained by an alcohol oxidation reaction, citing an example of octyl sodium hydroxide (B78521) undergoing oxidation with 1-pentadecene to form this compound. chembk.com However, detailed reaction mechanisms, conditions, and yields for this specific transformation to produce a terminal diol from a terminal alkene are not extensively provided in the search results.

Preparation from Oxacyclohexadecan-2-one (B145818) via LiAlH4 Reduction

This compound can be prepared from oxacyclohexadecan-2-one (also known as pentadecanolide), a macrocyclic lactone, through reduction with Lithium Aluminum Hydride (LiAlH₄). guidechem.com This reaction involves the reductive cleavage of the ester group in the lactone ring, leading to the formation of the linear diol. This method has been reported to achieve a yield of 90% when carried out in tetrahydrofuran (B95107) (THF). guidechem.com

Data Tables:

Synthetic MethodStarting Material(s)Catalyst/Reagent(s)ConditionsReported Yield (%)Citation
Catalytic Hydrogenation of 1,15-Pentadecanedioic Acid1,15-Pentadecanedioic acidRh-Re/Al₂O₃Hydrogen pressure57 ncl.res.in
Catalytic Hydrogenation of 1,15-Pentadecanedioic Acid1,15-Pentadecanedioic acidPd/C, H₂ or Ru/C, H₂100-150°C, 5-10 MPa H₂ pressure85-90
Chemical Reduction of 1,15-Pentadecanedioic Acid and its Esters1,15-Pentadecanedioic acidLiAlH₄Anhydrous ether solvent, Ambient/Reflux>90
Preparation from Oxacyclohexadecan-2-one via LiAlH₄ ReductionOxacyclohexadecan-2-oneLiAlH₄Tetrahydrofuran90 guidechem.com

Green Chemistry and Sustainable Synthesis of this compound

Sustainable synthesis approaches for α,ω-diols, including those in the C8-C16 range which encompasses this compound, are actively being explored. mdpi.commdpi.com These methods often leverage biocatalytic transformations and engineered microbial systems to convert renewable feedstocks into valuable diol products. mdpi.comresearchgate.netnih.gov

Biocatalytic Routes for α,ω-Diol Production

Biocatalytic methods utilize enzymes or whole microbial cells to facilitate chemical reactions under mild conditions, offering advantages in terms of selectivity and reduced environmental impact compared to traditional chemical synthesis. mdpi.comresearchgate.netmdpi.com The production of medium- to long-chain α,ω-diols (C8–C16) from renewable free fatty acids using enzymatic cascades is a key area of research. mdpi.commdpi.com

Enzymatic Reduction of Diacids using Alcohol Dehydrogenases (e.g., Lactobacillus brevis ADH)

Alcohol dehydrogenases (ADHs) are enzymes capable of catalyzing the reduction of carbonyl compounds, including the carboxylic acid groups in diacids, to alcohols. researchgate.netinchem.orgmdpi.com While the direct enzymatic reduction of a C15 diacid like pentadecanedioic acid to this compound is not explicitly detailed in the search results, ADHs, such as those from Lactobacillus brevis (Lb-ADH), are known for their ability to reduce various ketones and aldehydes to alcohols and have been explored in the context of diol synthesis from dicarbonyl compounds. researchgate.netmdpi.comresearchgate.netmdpi.comrcsb.orgmdpi.com Lb-ADH, specifically, is an R-specific alcohol dehydrogenase that has shown activity on a range of substrates and is stable under various conditions, making it a valuable tool in industrial biocatalysis. rcsb.orgmdpi.com The enzymatic reduction of dicarboxylic acids typically involves a two-step process, first converting the carboxylic acid to an aldehyde via a carboxylic acid reductase (CAR), followed by the reduction of the aldehyde to an alcohol catalyzed by an ADH. researchgate.net

Microbial Cell Factories for Medium- to Long-Chain α,ω-Diol Production

Microbial cell factories, often utilizing engineered Escherichia coli or Pseudomonas putida, are being developed for the sustainable production of medium- to long-chain α,ω-diols from renewable resources like free fatty acids or alkanes. mdpi.comresearchgate.netnih.govnih.gov These systems integrate multiple enzymatic steps within a single organism to channel metabolic flux towards the desired diol product. Challenges in this area include achieving high product yields and titers, as well as overcoming the potential toxicity of intermediates to the microbial host. mdpi.comresearchgate.net Research has demonstrated the biosynthesis of C8-C16 α,ω-diols using engineered E. coli expressing enzymes like CYP153A monooxygenase, carboxylic acid reductase, and endogenous aldehyde reductases. mdpi.commdpi.comresearchgate.net Pseudomonas putida is also emerging as a promising platform for the production of medium-chain-length α,ω-diols. researchgate.netnih.govnih.gov

Biotransformation of Free Fatty Acids to Diols (e.g., using CYP153A Monooxygenase and Carboxylic Acid Reductase)

A significant biocatalytic route for α,ω-diol production involves the biotransformation of free fatty acids. This process typically begins with the ω-hydroxylation of the fatty acid, often catalyzed by a cytochrome P450 monooxygenase like CYP153A. mdpi.commdpi.comresearchgate.net This is followed by the reduction of the carboxylic acid group to an aldehyde by a carboxylic acid reductase (CAR), and finally, the reduction of the aldehyde to an alcohol by an alcohol dehydrogenase. mdpi.comresearchgate.net Studies have reported the biosynthesis of C8–C16 α,ω-diols from free fatty acids using a combination of CYP153A monooxygenase, carboxylic acid reductase, and E. coli endogenous aldehyde reductases. mdpi.commdpi.comresearchgate.netresearchgate.net While this compound (C15) falls within this range, specific detailed research findings on its production via this exact enzymatic cascade were not prominently featured in the provided search results, which highlighted the production of 1,12-dodecanediol (B52552) as achieving the highest yield in one study. mdpi.comresearchgate.net

An example of this biotransformation pathway can be illustrated as follows:

StepEnzyme(s)SubstrateProduct
ω-HydroxylationCYP153A MonooxygenaseFree Fatty Acidω-Hydroxy Fatty Acid
Carboxylic Acid ReductionCarboxylic Acid Reductase (CAR)ω-Hydroxy Fatty Acidω-Hydroxy Aldehyde
Aldehyde ReductionAlcohol Dehydrogenase (e.g., E. coli ALRs)ω-Hydroxy Aldehydeα,ω-Diol
Enzymatic Hydrolysis of Epoxides to Chiral Diols

Enzymatic hydrolysis of epoxides using epoxide hydrolases (EHs) is a known method for producing vicinal diols, which can be chiral. nih.govmdpi.comresearchgate.net This process involves the addition of water to the epoxide ring, catalyzed by the EH enzyme, resulting in the formation of a diol. nih.govmdpi.com While this method is primarily discussed in the context of producing 1,2-diols and often focuses on achieving chirality, the general principle of epoxide hydrolysis by enzymes is relevant to biocatalytic diol synthesis. nih.govmdpi.comresearchgate.nettypeset.io The application of this specific method for the synthesis of a terminal diol like this compound from a corresponding epoxide (e.g., a terminal epoxide of a C15 alkene) would require the initial formation of the epoxide, which could potentially also be achieved biocatalytically, for instance, by monooxygenases. nih.gov

Photocatalytic Dihydroxylation of Olefins with Water as Oxidant

Photocatalytic dihydroxylation offers a green chemical route to synthesize diols from olefins using water as a sustainable oxidant and light as the energy source. nih.govresearchgate.netnih.gov This method avoids the need for stoichiometric amounts of harsh chemical oxidants. Research in this area has demonstrated the photocatalytic dihydroxylation of light olefins like ethylene (B1197577) and propylene (B89431) to their corresponding glycols using specific photocatalysts, such as palladium clusters stabilized by polyoxometalate on a TiO2 support. nih.govresearchgate.netnih.gov The reaction proceeds via hydroxylation by hydroxyl radicals generated from the photocatalytic dissociation of water. nih.govnih.gov While the provided search results focus on shorter-chain olefins, the concept of using photocatalysis and water for dihydroxylation presents a potential avenue for the sustainable synthesis of longer-chain diols like this compound, provided that suitable photocatalytic systems can be developed for longer-chain olefin substrates.

Controlled Tosylation of Hydroxy Groups for Monoprotection

Renewable Feedstock-Derived Monomers for Diol Synthesis

The production of diols from renewable feedstocks is an area of increasing interest in sustainable chemistry. While direct methods for synthesizing this compound specifically from renewable monomers were not extensively detailed, research into related long-chain diols and shorter-chain diols provides insight into potential approaches. Biotechnological methods utilizing renewable resources such as glucose or glycerol (B35011) have been explored for the synthesis of diols like 1,5-pentanediol. atamanchemicals.com Enzymatic pathways, such as those involving cytochrome P450 monooxygenases, have also been investigated for the synthesis of long-chain diols, including 1,16-hexadecanediol (B1329467), from renewable lipids. The valorization of unconventional lipids from sources like microalgae or tall oil also presents potential avenues for obtaining monomers that could be converted into long-chain diols. lookchem.com A patent also mentions the use of renewable feedstocks like glucose and glycerol for the production of 1,3-fatty diol compounds. google.com These examples suggest that similar bio-based or renewable routes could be applicable or are being explored for the synthesis of this compound precursors.

Optimization Strategies for this compound Synthesis

Optimizing the synthesis of this compound is crucial for achieving high yield and purity, particularly for industrial applications.

Reaction Parameter Variation (Temperature, Catalyst Type, Solvent Polarity)

Optimization of this compound synthesis involves systematically varying reaction parameters. Key parameters include reaction temperature, the type of catalyst used, and the polarity of the solvent. For instance, the catalytic hydrogenation of the diacid precursor is typically carried out at temperatures between 100 and 150°C under hydrogen pressure ranging from 5 to 10 MPa. In pyrolysis processes that can yield this compound, temperature and catalyst type are also critical operational parameters. ukzn.ac.za, researchgate.net Solvent effects can influence reaction rates and product distribution, with certain solvents potentially improving solubility and yield in related long-chain diol syntheses.

Catalyst Systems and Their Influence on Yield and Selectivity

Various catalyst systems have been investigated for the synthesis of this compound, particularly in the hydrogenation of pentadecanedioic acid or its esters. Palladium or ruthenium catalysts are commonly used in the catalytic hydrogenation of the diacid. Studies have shown that the hydrogenation of pentadecanedioic acid using a Rh-Re/Al2O3 catalyst can yield this compound with a reported yield of 57%. ncl.res.in Hydrogenation of dimethyl pentadecandioate has been explored with catalysts such as RuCl3/Sn, resulting in a 42% yield of this compound. nii.ac.jp A Cu-Cr catalyst has also been employed for the hydrogenation of dimethyl pentadecandioate, yielding 8.0 g of this compound from 150 g of starting material. google.com The choice of catalyst significantly impacts both the yield and selectivity of the reaction, influencing the formation of the desired diol over potential byproducts.

Here is a summary of some reported catalyst systems and their yields in the synthesis of this compound or its derivatives:

Starting MaterialCatalyst SystemConditionsProductYield (%)Citation
Pentadecanedioic acidRh-Re/Al2O3HydrogenationThis compound57 ncl.res.in
Dimethyl pentadecandioateRuCl3/Sn280°C, 10.0 MPa H₂, 3 h in decalineThis compound42 nii.ac.jp
Dimethyl pentadecandioateCu-Cr260°C, 20 MPa H₂, 2 h in autoclaveThis compound~5.3* google.com
PentadecanolideLiAlH40°C to RT, 3 days in tetrahydrofuranThis compound98.6 google.com

*Calculated yield based on mass provided in source google.com (8.0 g / 150 g * 100%). Note that the primary product in this case was the starting diester (91.6 g recovered) and a hydroxycarboxylic acid ester (30.1 g), indicating incomplete conversion to the diol under these specific conditions.

Chemical Reactivity and Derivatization of 1,15 Pentadecanediol

Oxidation Reactions of Hydroxyl Groups to Carbonyls or Carboxylic Acids

Primary alcohols like those in 1,15-pentadecanediol can be oxidized to yield aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions employed. libretexts.orgorgoreview.com The oxidation of diols can lead to the formation of dialdehydes, hydroxy aldehydes, hydroxy carboxylic acids, or dicarboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Other methods for oxidizing alcohols to carboxylic acids exist, such as using Jones reagent (CrO₃ in aqueous acid). libretexts.org

Oxidative cleavage of 1,2-diols can also occur, breaking the carbon-carbon bond between the hydroxyl-bearing carbons to form carbonyl compounds (aldehydes or ketones) or carboxylic acids. rsc.orgmasterorganicchemistry.com Reagents like sodium periodate (B1199274) (NaIO₄) or ozone (O₃) can facilitate such cleavage in vicinal diols. masterorganicchemistry.comlibretexts.org While this compound is a 1,15-diol and not a vicinal diol, the principle of oxidizing hydroxyl groups to carbonyls or carboxylic acids is applicable to its terminal functionalities.

Esterification Reactions with Carboxylic Acids or Acid Chlorides

Esterification is a key reaction for diols, involving the reaction of the hydroxyl groups with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form esters. crunchchemistry.co.uksparkl.me This reaction typically requires an acid catalyst, such as sulfuric acid (H₂SO₄), when reacting with carboxylic acids. sparkl.me The reaction between an alcohol and a carboxylic acid is a condensation reaction, producing an ester and water. crunchchemistry.co.uksparkl.me

Alternatively, using acid chlorides or anhydrides as acylating agents allows ester formation under milder conditions or with different catalysts. crunchchemistry.co.ukchemistrysteps.com Acid chlorides are highly reactive and readily react with alcohols to form esters, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the produced acid. chemistrysteps.com The esterification of diols can lead to the formation of monoesters or diesters, depending on the stoichiometry and reaction conditions. conicet.gov.ar

Substitution Reactions of Hydroxyl Groups (e.g., Halogenation to 1,15-Dibromopentadecane)

The hydroxyl groups of alcohols can be replaced by halogens through substitution reactions. libretexts.org For primary and secondary alcohols, common reagents for converting hydroxyl groups to the corresponding alkyl halides include thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides. libretexts.org These reagents are often preferred over concentrated hydrohalic acids due to potentially milder conditions and fewer side reactions like carbocation rearrangements. libretexts.org

The conversion of this compound to 1,15-dibromopentadecane (B1628103) is an example of such a substitution reaction. This transformation can be achieved using reagents like hydrobromic acid (HBr) in the presence of sulfuric acid. guidechem.com

Functionalization for Polymerization

Diols like this compound are important monomers in the synthesis of various polymers, particularly polyesters and polyurethanes. guidechem.comwikipedia.org The two terminal hydroxyl groups can react with difunctional monomers, such as dicarboxylic acids or diisocyanates, to form long polymer chains through condensation or step-addition polymerization. crunchchemistry.co.ukwikipedia.orggoogle.com

In polyester (B1180765) synthesis, this compound can react with dicarboxylic acids or their derivatives to form ester linkages, creating linear polyester chains. crunchchemistry.co.ukgoogle.comresearchgate.net The properties of the resulting polyester can be influenced by the chain length of the diol and the nature of the dicarboxylic acid used. researchgate.net

Polyurethanes are typically formed by the reaction of a diol with a diisocyanate. wikipedia.org The hydroxyl groups of the diol react with the isocyanate groups to form urethane (B1682113) linkages. google.com.pg this compound's long aliphatic chain can contribute to the flexibility and other physical properties of the resulting polyurethane. Diols can also be functionalized to participate in other polymerization mechanisms, such as ring-opening metathesis polymerization, to create thermoset polymers with tunable properties. rsc.org

Formation of Sulfate (B86663) Derivatives

Alcohols, including diols, can be converted into sulfate derivatives through a process called sulfation. This involves the addition of a sulfonate group (-OSO₃H) to the hydroxyl oxygen. acs.orgportlandpress.com Sulfation can be achieved using various sulfating agents, such as sulfur trioxide complexes (e.g., sulfur trioxide-trimethylamine complex). acs.orgportlandpress.com

While much of the research on diol sulfation focuses on specific classes of compounds like steroid diols or carbohydrate derivatives for their biological relevance, the fundamental reaction is applicable to aliphatic diols. acs.orgnih.gov The formation of sulfate derivatives can increase the water solubility of the compound and can be relevant in various chemical and biological contexts. portlandpress.comnih.gov

Applications of 1,15 Pentadecanediol in Polymer Science and Materials Research

Monomer in Polymer Synthesis

As a difunctional monomer, 1,15-Pentadecanediol can react with other difunctional monomers, such as dicarboxylic acids or diisocyanates, to form long polymer chains. guidechem.com This process, known as polycondensation, is a cornerstone of polymer chemistry, enabling the creation of a wide array of materials with diverse properties. The long aliphatic chain of this compound is a key feature that polymer chemists leverage to design materials with specific performance attributes.

Polyesters are a significant class of polymers characterized by the presence of ester linkages in their main chain. They are synthesized through the reaction of a diol with a dicarboxylic acid or its derivative. The incorporation of this compound into the polyester (B1180765) backbone has been explored in various research contexts to develop materials with enhanced properties, such as biodegradability, recyclability, and specific thermal and mechanical behaviors.

The concept of "short-long" type diol-diacid polyesters involves the combination of a long-chain monomer with a short-chain monomer. In the context of this compound, this would typically involve its reaction with a short-chain dicarboxylic acid (e.g., adipic acid, succinic acid). This architectural design allows for the tuning of polymer properties. For instance, research on polyesters synthesized from biobased 1,5-pentanediol (B104693) (a shorter diol) and long-chain α,ω-diacids (C10-C16) has demonstrated that these materials can exhibit high melting temperatures, rapid crystallization, and ductile tensile behavior, akin to polyethylene. researchgate.net

By analogy, the use of a long-chain diol like this compound with a short-chain diacid is expected to yield polyesters with a unique balance of properties. The long, flexible pentadecanediol segments would contribute to ductility and a lower melting point compared to polyesters made exclusively from short-chain monomers, while the short-chain diacid units would help maintain a degree of crystallinity and mechanical strength. This approach provides a pathway to materials with tailored thermal and mechanical performance. researchgate.net

The growing demand for sustainable materials has spurred research into bio-based polymers. Long-chain aliphatic polyesters derived from renewable resources are of particular interest due to their potential biodegradability and biocompatibility. While direct synthesis of polyesters from this compound from entirely bio-based routes is an area of ongoing research, studies on analogous long-chain polyesters provide valuable insights. For example, high molecular weight aliphatic polyesters have been successfully synthesized from biobased 1,5-pentanediol and long-chain dicarboxylic acids. researchgate.net These polyesters exhibit good thermal stability and ductile mechanical properties. researchgate.net

The incorporation of a long-chain diol like this compound is anticipated to enhance the polyethylene-like characteristics of these bio-based polyesters, potentially improving their flexibility and processability. The long methylene (B1212753) chains contribute to a structure that can mimic some of the properties of polyethylene, a widely used but non-biodegradable plastic.

PropertyPoly(pentylene dodecanedioate)Poly(pentylene tetradecanedioate)Poly(pentylene hexadecanedioate)
Melting Temperature (Tm)73.8 °C80.1 °C85.6 °C
Crystallization Temperature (Tc)55.2 °C62.3 °C68.4 °C
Tensile Strength25.3 MPa28.1 MPa30.5 MPa
Elongation at Break520%480%450%
This table presents data for polyesters synthesized from 1,5-pentanediol and various long-chain diacids, illustrating the influence of chain length on thermal and mechanical properties. A similar trend would be expected for polyesters based on this compound.

Introducing ionic groups into the backbone of long-chain polyesters is a strategy to impart novel functionalities, such as improved adhesion and modified mechanical properties, while maintaining degradability and recyclability. Research has shown that ion-containing long-chain polyesters can be synthesized from biobased long-chain dicarboxylic acids and diols, exhibiting characteristics similar to high-density polyethylene (HDPE). researchgate.netacs.org

In these systems, the incorporation of a small amount of an ionic monomer, such as dimethyl sulfosuccinate, during the polycondensation of a long-chain diol and diacid can significantly impact the material's properties. researchgate.net While the specific use of this compound in this context is not extensively documented, the principles derived from studies using other long-chain diols like octadecane-1,18-diol are directly applicable. The presence of sulfonic acid groups can increase the stiffness and promote hydrolytic degradation, while neutralization with different cations (e.g., Mg2+, Ca2+, Zn2+) can significantly alter the melt rheology and mechanical behavior. researchgate.netacs.org A key advantage of these materials is their suitability for chemical recycling through processes like methanolysis, which allows for the recovery of the constituent monomers. researchgate.netacs.org

Key Findings for Ionic-Substituted Long-Chain Polyesters:

Synthesis: Polycondensation of long-chain diols and dicarboxylic acids with a sulfonated comonomer. researchgate.net

Properties: HDPE-like mechanical and structural characteristics. researchgate.netacs.org

Impact of Ionic Groups: Sulfonic acid groups enhance stiffness and water uptake, promoting abiotic degradation. researchgate.netacs.org

Effect of Cations: Bivalent counterions increase melt viscosity, which can be beneficial for processing. researchgate.net

Recyclability: Can be fully depolymerized back to their monomers via methanolysis. researchgate.netacs.org

Enzymatic polymerization is a green and sustainable approach to polymer synthesis, often offering high selectivity and mild reaction conditions. The use of enzymes, such as Candida antarctica lipase B (CALB), has been successfully employed for the synthesis of furan-based polyesters. researchgate.netufrgs.br These polymers are of interest as they can be derived from renewable resources and offer an alternative to petroleum-based plastics.

The enzymatic copolymerization of furan-based monomers, such as dimethyl 2,5-furandicarboxylate (DMFDCA) or 2,5-bis(hydroxymethyl)furan (BHMF), with aliphatic linear diols has been a subject of study. researchgate.netnih.gov Research has shown that the chain length of the aliphatic diol can influence the molecular weight of the resulting copolyester, with longer-chain diols generally leading to higher molecular weights. researchgate.net Therefore, the use of this compound in such enzymatic polymerizations is expected to yield high-molecular-weight furanic-aliphatic copolyesters. These materials combine the rigidity of the furan ring with the flexibility of the long aliphatic chain, leading to polymers with tunable thermal and mechanical properties. nih.gov

DiolMolecular Weight (Mn) of Furan-based Copolyester
1,4-ButanediolLower
1,8-OctanediolIntermediate
1,12-Dodecanediol (B52552)Higher
This table illustrates the general trend observed in the enzymatic polymerization of furan-based monomers with aliphatic diols of varying chain lengths. It is anticipated that this compound would follow this trend, resulting in a relatively high molecular weight copolyester.

Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol. The properties of polyurethanes can be widely tailored by varying the chemical nature of the monomers. In the synthesis of polyurethanes, diols can be used as chain extenders to build up the polymer backbone. iaea.orggoogleapis.com

The incorporation of long-chain aliphatic diols, such as this compound, into the polyurethane structure is expected to have a significant impact on the material's properties. The long, flexible C15 chain would act as a soft segment, increasing the elasticity and flexibility of the resulting polyurethane. youtube.com Research on polyurethanes derived from other long-chain aliphatic α,ω-diols has shown that as the length of the aliphatic segment increases, the properties of the polyurethane become more polyethylene-like, with decreased hydrogen-bonding density and altered thermal properties. researchgate.net This suggests that polyurethanes synthesized with this compound would exhibit enhanced flexibility and a lower glass transition temperature compared to those made with shorter-chain diols. The hydrophobic nature of the long alkyl chain would also be imparted to the polyurethane, potentially improving its water resistance.

Direct Synthesis of Polycarbonate Diols from CO2 and α,ω-Diols

A significant advancement in sustainable polymer chemistry is the direct synthesis of polycarbonate diols from carbon dioxide (CO2) and α,ω-diols, such as this compound. This method presents a greener alternative to traditional processes that use toxic feedstocks like phosgene. nipponsteel.comresearchgate.net

Researchers have developed an effective catalytic process using a cerium oxide (CeO2) catalyst that facilitates the direct reaction of CO2 and diols at atmospheric pressure. nipponsteel.comrsc.org A key challenge in this synthesis is the thermodynamic limitation and the production of water as a by-product, which can hinder the reaction. researchgate.netrsc.org The innovative approach involves using a CO2 flow system which serves a dual purpose: acting as a reactant and stripping away the water by-product, thereby shifting the reaction equilibrium towards the formation of the polycarbonate diol. nipponsteel.comrsc.org This technique is effective for any diol with a boiling point higher than water, making it applicable to long-chain diols like this compound. nipponsteel.com This process represents a high-yield, high-selectivity route to valuable polycarbonate diols without the need for dehydrating agents. nipponsteel.comrsc.org

Impact on Polymer Properties

The incorporation of the this compound monomer into a polymer chain has a profound effect on the material's properties. The long methylene sequence influences everything from thermal behavior to biodegradability.

Crystallizability and Thermal Behavior of Diol-Derived Polymers

The chemical structure of a polymer is a primary determinant of its thermal behavior and degree of crystallinity. researchgate.net For polymers derived from α,ω-diols, the length of the hydrocarbon chain is a critical factor. The long, flexible, and structurally regular fifteen-carbon chain of this compound can facilitate efficient chain packing, leading to a high degree of crystallinity in the resulting polymers. researchgate.netresearchgate.net

Polymers with a high degree of crystallinity generally exhibit higher melting temperatures (Tm) and enhanced thermal stability compared to their amorphous counterparts. researchgate.netresearchgate.net The thermal properties of polyesters, for instance, can be tuned by altering the composition of the diol and diacid monomers. mdpi.com The inclusion of a long-chain diol like this compound is expected to result in a polymer with a distinct melting point and a glass transition temperature (Tg) characteristic of semi-crystalline aliphatic polymers. researchgate.net

Table 1: General Influence of Diol Chain Length on Polymer Thermal Properties

Diol Chain LengthExpected CrystallinityExpected Melting Temperature (Tm)
Short (e.g., 2-6 carbons)Variable, can be highLower
Medium (e.g., 7-12 carbons)Tends to decrease (disruption of packing)Decreases (Odd-Even Effect)
Long (e.g., >12 carbons like this compound)Tends to increase (van der Waals forces)Increases

This table illustrates general trends in polymer science; specific values depend on the co-monomer and polymerization conditions.

Mechanical Properties (Tensile Modulus, Strength, Ductility)

The mechanical behavior of polymers is intrinsically linked to their molecular structure and morphology, particularly their degree of crystallinity. nih.gov For polymers incorporating this compound, the anticipated high crystallinity would contribute to a higher tensile modulus and strength. Crystalline regions in a polymer act as physical cross-links, reinforcing the material.

Conversely, the long, flexible aliphatic chain of the diol introduces significant rotational freedom into the polymer backbone. This flexibility can enhance the polymer's ductility and elongation at break. Therefore, polymers derived from this compound are expected to exhibit a balance of properties, potentially behaving as a strong yet flexible thermoplastic, similar in some respects to polyethylene. nih.gov

Biodegradability of Diol-Based Polyesters

The biodegradability of polyesters is highly dependent on their chemical structure, including the length of the monomers. rsc.orgresearchgate.net Research conducted on a large library of polyesters has established a strong correlation between the length of the repeating unit in the polymer backbone and its susceptibility to microbial degradation. nih.gov

A key finding from these studies is that polyesters with a total backbone repeat unit length greater than 15 carbons are typically non-biodegradable. nih.gov The enzymatic systems of microorganisms are often unable to effectively break down polymers with low ester group density. A polyester synthesized from this compound (15 carbons) and any diacid co-monomer (e.g., succinic acid with 4 carbons) would have a repeating unit far exceeding this 15-carbon threshold. Consequently, polyesters based on this compound are expected to exhibit very low to negligible biodegradability under typical environmental conditions. nih.gov

Water Vapor and Oxygen Barrier Performance

A polymer's performance as a barrier to gases like water vapor and oxygen is governed by factors such as its crystallinity, density, and hydrophobicity. nih.gov The permeation of small molecules through a polymer matrix is hindered by highly ordered crystalline regions, which create a more tortuous path for the molecules to travel. encyclopedia.pubmdpi.com

Polymers synthesized with this compound possess two key features that suggest good barrier properties:

High Potential Crystallinity : As discussed, the long, regular methylene chain promotes crystallization, which reduces free volume and decreases gas permeability. nih.gov

Hydrophobicity : The dominant feature of the diol is its long, non-polar hydrocarbon chain. This imparts a hydrophobic character to the resulting polymer, which is particularly effective for creating a barrier against moisture. nih.gov

Table 2: Predicted Impact of this compound on Polymer Barrier Properties

PropertyStructural Contributor from 1,15-PDDPredicted Barrier Performance
Water Vapor BarrierLong aliphatic chain (hydrophobicity)Excellent
Oxygen BarrierHigh potential for crystallinityGood to Excellent

Structure-Property Relationships in Biodegradable Polyesters

The relationship between a polyester's chemical structure and its biodegradability is a critical area of materials science aimed at designing environmentally benign plastics. researchgate.net The properties of polyesters can be precisely tuned by varying their building blocks. rsc.orgresearchgate.net

For biodegradability, a key structural parameter is the density of hydrolyzable ester linkages along the polymer backbone. nih.gov Enzymes secreted by microbes attack these ester groups to break down the polymer chain. When long-chain monomers like this compound are used, the distance between consecutive ester groups increases significantly. This low ester density makes the polymer less recognizable and accessible to degrading enzymes. nih.gov

Therefore, the structure-property relationship dictates that while this compound can be used to enhance properties like thermal stability and barrier performance, its inclusion comes at the cost of biodegradability. Research indicates a clear threshold related to the number of carbon atoms in the repeating unit, with longer aliphatic segments being detrimental to biodegradation. nih.gov

Advanced Analytical Characterization of 1,15 Pentadecanediol in Research

Spectroscopic Techniques

Spectroscopic methods are essential tools in the characterization of 1,15-pentadecanediol, offering complementary information about its molecular structure and properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds like this compound by examining the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. aocs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. For this compound, the ¹³C NMR spectrum would show signals for each chemically distinct carbon atom. Due to the symmetry of the molecule, some carbon atoms along the chain would be equivalent, resulting in fewer unique signals than the total number of carbons. The chemical shifts of the carbon signals are influenced by the presence of the hydroxyl groups and the length of the alkane chain. PubChem indicates that ¹³C NMR spectra for this compound are available through SpectraBase. nih.gov ¹³C NMR is a standard technique for characterizing fatty acids, esters, alcohols, and other related lipids, providing valuable data on the carbon skeleton and functionalization. aocs.orgchemicalbook.com

Computational methods can be used to predict NMR chemical shifts, providing a theoretical complement to experimental data. These approaches involve quantum mechanical calculations to model the electronic structure of a molecule and simulate its NMR spectrum. Such computational studies can aid in the assignment of experimental NMR signals and confirm proposed structures, particularly for complex molecules or when experimental data is limited. While no specific computational studies for the NMR chemical shifts of this compound were found in the search results, computational chemistry is increasingly applied in conjunction with experimental NMR for structural verification and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique widely used for the separation and identification of volatile and semi-volatile organic compounds. scienceworldjournal.org In the analysis of this compound, GC separates the compound from other components in a mixture based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which plots the abundance of ions versus their mass-to-charge ratio (m/z), serves as a fingerprint for identification. scienceworldjournal.org

This compound has been identified in various samples using GC-MS. scienceworldjournal.orgijrpr.comrjees.comimpactfactor.org The NIST database, accessible through PubChem, lists GC-MS data for this compound, including a total of 40 peaks with the top peaks at m/z 55, 41, and 82. nih.gov Another study reported this compound with a retention time of 24.121 minutes and a peak area of 5.06% in an ethanolic extract analyzed by GC-MS. scienceworldjournal.org In another instance, it was detected with a retention time of 18.005 minutes and a mass spectral area of 5.03% in crude Thevetia peruviana oil. rjees.com It was also identified in the root extract of Nerium oleander L. with a retention time of 15.98 minutes. impactfactor.org GC-MS is a valuable tool for the analysis of long-chain diols in complex biological and environmental matrices, often employing techniques like selected ion monitoring (SIM) for increased sensitivity and specificity. nih.govcopernicus.orgfrontiersin.org Derivatization, such as silylation, is commonly used to improve the volatility of diols for GC-MS analysis. nih.gov

Here is a table summarizing some GC-MS findings for this compound:

SourceRetention Time (min)Peak Area (%)m/z Top PeaksNotes
NIST WebBook (Main Library)Not specifiedNot specified55, 41, 82Total 40 peaks listed. nih.gov
Crossopteryx febrifuga extract24.1215.06Not specifiedIdentified in ethanolic extract. scienceworldjournal.org
Thevetia peruviana oil18.0055.03Not specifiedIdentified in crude oil. rjees.com
Nerium oleander L. extract15.981.72Not specifiedIdentified in root extract. impactfactor.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. For this compound, characteristic absorption bands would be expected for the O-H stretching vibration of the hydroxyl groups and the C-H stretching and bending vibrations of the alkane chain. The region around 3300-3400 cm⁻¹ typically shows a broad absorption band for the O-H stretch, while C-H stretching vibrations appear in the 2850-2970 cm⁻¹ range. C-H bending vibrations are observed in the 1350-1470 cm⁻¹ region. PubChem indicates that vapor phase IR spectra for this compound are available through SpectraBase. nih.gov IR spectroscopy is a common technique for the characterization of fatty alcohols and diols, providing confirmatory evidence for the presence of hydroxyl groups and the hydrocarbon chain. tandfonline.comresearchgate.net

Two-Dimensional Infrared Spectroscopy for Dynamics Studies

Information specifically detailing the application of Two-Dimensional Infrared (2D IR) spectroscopy for dynamics studies of this compound was not found in the consulted literature. While 2D-IR spectroscopy is a powerful technique used to study molecular structure, dynamics, and intermolecular interactions in various systems, such as proteins in water by analyzing amide I band signatures fishersci.ca, its specific application to this compound for dynamics studies was not identified in the scope of this research.

Diffraction Techniques

Diffraction techniques, particularly Powder X-ray Diffraction (PXRD), are instrumental in determining the crystal structure and phase behavior of solid compounds like this compound.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD), specifically Glancing Incidence X-ray Diffraction (GIXD), has been employed to study the crystal structure of this compound. wikipedia.org Analysis using the Rietveld refinement method on GIXD data revealed that this compound crystallizes in the space group P2₁2₁2₁. wikipedia.org

Studies on different samples of this compound, including recrystallized from ethyl ether (PTDOL-R) and as-obtained from synthesis (PTDOL-NR), showed that both samples crystallize in the same space group but exhibit slight differences in their refined structures. wikipedia.org The molecular packing in the recrystallized sample (PTDOL-R) shows a herringbone (quasi-parallel) motif with molecules having a slight inclination, forming an angle of 171.79° between molecules separated by the H-bond layer. wikipedia.org In contrast, the non-recrystallized sample (PTDOL-NR) displays a more parallel arrangement, with an angle close to 180° (179.32°). wikipedia.org

The unit cell parameters determined from Rietveld refinement for the two samples are presented in the table below:

SampleSpace Groupa (Å)b (Å)c (Å)
PTDOL-RP2₁2₁2₁7.256(2)42.7680(6)5.1103(2)
PTDOL-NRP2₁2₁2₁7.3614(1)41.8048(6)5.1732(4)

These findings highlight the influence of crystallization conditions on the precise molecular arrangement within the same crystal system. wikipedia.org

Microscopy Techniques

Microscopy techniques provide visual information about the morphology and phase transitions of materials.

Polarized Light Microscopy (PLM) for Crystal Structure Analysis

Polarized Light Microscopy (PLM) has been used to study the crystalline behavior of this compound, including its high-temperature phases. wikipedia.org PLM analysis of a recrystallized sample (PTDOL-R) from the melt during cooling showed distinct crystal morphologies at different temperatures. wikipedia.org At 70ºC, the high-temperature phase exhibited an acicular (needle-like) morphology. wikipedia.org Upon cooling to 30ºC, the low-temperature phase was observed. wikipedia.org These observations complement the diffraction data by providing visual evidence of the solid-state forms and transitions of this compound. wikipedia.org

Emerging Research Areas and Niche Applications of 1,15 Pentadecanediol

Supramolecular Chemistry and Self-Assembly

The terminal hydroxyl groups of 1,15-pentadecanediol can participate in intermolecular interactions, such as hydrogen bonding, which are fundamental to supramolecular chemistry and self-assembly processes mdpi.commdpi.com. These interactions can influence the organization of molecules into ordered structures mdpi.commdpi.comuni-regensburg.de. Studies on 1,ω-alkanediols, including those with chain lengths similar to this compound, investigate their crystallization behavior and the role of hydrogen bonds in forming crystalline structures mdpi.com. For instance, the arrangement of molecules and the formation of hydrogen bond networks in the solid state are key aspects explored through techniques like powder X-ray diffraction and polarized light microscopy oup.com. The symmetrical structure of diols can influence their physical properties, such as melting point and phase transition behavior .

Interfacial Properties and Interactions with Lipid Monolayers

This compound's amphiphilic nature, with a long hydrophobic chain and two hydrophilic hydroxyl groups, suggests potential interactions with lipid structures. Research indicates that long-chain alcohols can interact with cell membranes, affecting their fluidity and permeability . This interaction is particularly relevant in biochemical studies involving lipid membranes . The compound's ability to modify membrane dynamics has been demonstrated in case studies involving cell membrane permeability .

Role as a Structural Mimic in Biological Studies (e.g., Fungal Infection Mechanisms)

Long-chain diols can serve as structural mimics of natural compounds found in biological systems. For example, 1,16-hexadecanediol (B1329467), a diol with a similar chain length, is used as a structural mimic of plant cutin monomers to study fungal infection mechanisms . While the provided text specifically mentions 1,16-hexadecanediol in this context, the structural similarity of this compound suggests a potential, albeit not explicitly stated in the search results, for its use in analogous biological studies, particularly concerning interactions with lipid-like biological structures such as fungal membranes semanticscholar.org. Antifungal treatments often target the fungal membrane, and compounds that interact with or disrupt lipid bilayers can be relevant in understanding these mechanisms semanticscholar.org.

Components in Complex Mixtures (e.g., Plant Extracts, Pyrolysis Products)

This compound has been identified as a component in various complex natural and synthetic mixtures, often through techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Plant Extracts: It has been found in the analysis of extracts from different plant species. For example, it was identified in the root extract of Nerium oleander L. impactfactor.org and the ethyl acetate (B1210297) extract of Annona muricata seeds ajol.info. It has also been detected in the root exudates of chilli seedlings (Capsicum annuum L.) semanticscholar.org. Furthermore, this compound was present in the methanolic extract of Adansonia digitata L. leaves unilag.edu.ng. In one study focusing on Crossopteryx febrifuga, this compound was identified in the ethanol (B145695) extract scienceworldjournal.org. It was also found in methanol (B129727) neem leaf extracts used in the synthesis of ZnO nanoparticles ijrpr.com.

Pyrolysis Products: this compound is also a constituent found in the products of pyrolysis processes, particularly those involving organic waste materials. It has been detected in the pyrolytic oil derived from the co-pyrolysis of plastic grocery bags and palm kernel shells researchgate.net. Studies on the pyrolysis of municipal solid waste have also identified this compound among the resulting compounds diva-portal.org. It has been noted as an oxygenated product in the pyrolysis of mixed plastic waste ukzn.ac.zaespublisher.com.

The presence of this compound in these diverse mixtures highlights its natural occurrence in some biomass and its formation during the thermal decomposition of organic matter.

Table 1: Detection of this compound in Various Complex Mixtures

Mixture TypeSource ExampleDetection MethodNotes
Plant ExtractNerium oleander L. (root)GC-MSIdentified phytoconstituent. impactfactor.org
Plant ExtractAnnona muricata (seeds)GC-MSComponent in ethyl acetate extract. ajol.info
Plant ExtractChilli seedlings (root exudates)GC-MSVolatile compound. semanticscholar.org
Plant ExtractAdansonia digitata L. (leaves)GC-MSFound in methanolic extract. unilag.edu.ng
Plant ExtractCrossopteryx febrifuga (ethanol)GC-MSIdentified compound. scienceworldjournal.org
Plant ExtractNeem leaf methanol extractGC-MSComponent in extract for nanoparticle synthesis. ijrpr.com
Pyrolysis ProductPlastic/Palm Kernel Shell Co-pyrolysisGC-MSOxygenated product in pyrolytic oil. researchgate.net
Pyrolysis ProductMunicipal Solid Waste PyrolysisGC-MSIdentified compound. diva-portal.org
Pyrolysis ProductMixed Plastic Waste PyrolysisGC-MSDetected in liquid products. ukzn.ac.zaespublisher.com
Microbial ExtractMicrococcus luteus B1252GC-MSAliphatic alcohol component. ajol.info

Q & A

Q. How can researchers optimize the synthesis of 1,15-Pentadecanediol for high yield and purity?

To optimize synthesis, systematically vary parameters such as reaction temperature, catalyst type (e.g., acid or enzyme catalysts), and solvent polarity. Use fractional distillation or column chromatography for purification, and validate purity via techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR). Track yield-to-purity ratios to identify ideal conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Wear protective gear (gloves, goggles, lab coats) to prevent skin/eye contact. Use fume hoods to avoid inhalation. In case of exposure, rinse skin with water for 15+ minutes and seek medical attention. Store waste separately and dispose via certified hazardous waste services .

Q. Which analytical techniques are recommended for characterizing this compound’s structural and thermal properties?

  • Structural analysis : Use NMR (¹H/¹³C) for functional group identification and GC-MS for molecular weight confirmation.
  • Thermal properties : Differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles. Report uncertainties in measurements (e.g., ±0.1°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic review using PRISMA guidelines to assess study heterogeneity. Compare methodologies (e.g., cell lines, dosage ranges), apply meta-analysis to quantify effect sizes, and evaluate bias via tools like Cochrane Risk of Bias Assessment . Address confounding variables (e.g., solvent choice) through controlled replication studies .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions in drug delivery systems?

Use molecular dynamics (MD) simulations to study lipid bilayer permeability or density functional theory (DFT) for binding energy calculations. Validate predictions with in vitro assays (e.g., Franz cell diffusion). Include raw simulation data in appendices for reproducibility .

Q. How to design in-vivo studies assessing this compound’s pharmacokinetics while adhering to ethical guidelines?

  • Ethical compliance : Follow institutional review board (IRB) protocols for animal welfare (3Rs principles).
  • Study design : Use randomized controlled trials with placebo groups. Measure plasma concentrations via HPLC at timed intervals. Apply nonlinear mixed-effects modeling (NONMEM) for pharmacokinetic parameter estimation .

Q. What strategies improve the integration of this compound into biodegradable polymer matrices?

Optimize copolymer ratios (e.g., with polycaprolactone) using response surface methodology (RSM). Characterize mechanical properties via tensile testing and degradation rates in simulated physiological conditions. Report statistical significance (p < 0.05) for material performance comparisons .

Methodological Guidance

Q. How to structure a research paper on this compound for high-impact journals?

  • Introduction : Link the compound’s properties to unresolved challenges (e.g., sustainable polymer alternatives).
  • Methods : Detail synthesis protocols, instrumentation (manufacturer/model), and statistical tests (ANOVA, t-tests).
  • Results : Present processed data (means ± SD) and avoid raw data tables in the main text; use appendices .

What criteria ensure a rigorous research question for studying this compound?

Apply the FINER framework :

  • Feasible : Ensure access to specialized equipment (e.g., HPLC-NMR).
  • Novel : Explore understudied applications (e.g., antiviral coatings).
  • Relevant : Align with sustainability goals or biomedical needs .

Data Management and Compliance

Q. How to ensure regulatory compliance in toxicity studies of this compound?

Refer to EU Regulation 1272/2008 for hazard classification. Use IUCLID databases for toxicity endpoints and submit Safety Data Sheets (SDS) with GHS-compliant hazard statements (e.g., H315: Causes skin irritation) .

Q. How should large datasets from this compound experiments be managed?

Store raw data in repositories like Zenodo. Use appendices for supplementary figures/tables, and document metadata (e.g., instrument calibration dates) to meet FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.